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molecular formula C18H13NO B8564842 2-Naphthalenecarbonitrile, 6-(phenylmethoxy)- CAS No. 66217-29-6

2-Naphthalenecarbonitrile, 6-(phenylmethoxy)-

Cat. No. B8564842
M. Wt: 259.3 g/mol
InChI Key: DCTXEFJHUYMPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04554275

Procedure details

Ten grams of 2-benzyloxy-6-bromonaphthalene was dissolved in 65 ml of dimethyl formamide, 2.83 grams of cuprous cyanide and 5 to 6 drops of pyridine were added thereto, and the mixture was heated to reflux with stirring for twelve hours. After the reaction was completed, the reaction solution was poured into a mixture of 150 ml of concentrated ammonia water and 150 grams of ice, the mixture was extracted with chloroform, the chloroform extract was washed with diluted hydrochloric acid and then with water, dried with anhydrous sodium sulfate, and the solvent was evaporated therefrom. The resulting residue was subjected to a column chromatography using 200 grams of silica gel and eluted with n-hexane and chloroform mixture (1:1) to afford 2-benzyloxy-6-naphthonitrile, colourless crystals, yield 6.8 grams.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14](Br)[CH:15]=2)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.N.[CH3:22][N:23](C)C=O>N1C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:22]#[N:23])[CH:15]=2)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=CC=C(C=C2C=C1)Br
Name
Quantity
65 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
cuprous cyanide
Quantity
2.83 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O.N
Name
ice
Quantity
150 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for twelve hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
WASH
Type
WASH
Details
was washed with diluted hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
eluted with n-hexane and chloroform mixture (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC2=CC=C(C=C2C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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